Cas no 1445699-66-0 (1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole)

1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole
- 1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole
- EN300-26612437
- AKOS033425409
- 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole
- Z1556992011
- 1445699-66-0
-
- Inchi: 1S/C13H10Cl2N2O2S/c14-10-5-7-16-13(15)12(10)20(18,19)17-8-6-9-3-1-2-4-11(9)17/h1-5,7H,6,8H2
- InChI Key: PJRNFCZTCOKWEX-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1S(N1C2C=CC=CC=2CC1)(=O)=O)Cl
Computed Properties
- Exact Mass: 327.9840041g/mol
- Monoisotopic Mass: 327.9840041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 454
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 58.6Ų
1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26612437-0.05g |
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole |
1445699-66-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole Related Literature
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on 1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole
1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole: A Comprehensive Overview
The compound 1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole (CAS No. 1445699-66-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring substituted with two chlorine atoms at positions 2 and 4, a sulfonyl group attached to the pyridine ring at position 3, and a dihydroindole moiety. The combination of these functional groups makes this compound a versatile building block for further chemical modifications and applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step processes involving advanced coupling reactions and selective oxidations. The synthesis of 1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole has been optimized to achieve high yields and purity levels, making it accessible for research and industrial applications. The molecule's structure has been thoroughly characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
The sulfonyl group in the molecule plays a crucial role in its reactivity and functionality. Sulfonyl groups are known to enhance the stability of compounds and can act as leaving groups in certain reactions. In the case of 1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole, the sulfonyl group facilitates the formation of bioactive derivatives through nucleophilic substitutions or other transformations. This makes the compound an attractive starting material for drug discovery programs targeting various therapeutic areas.
The dihydroindole moiety adds another layer of complexity to the molecule's structure. Dihydroindoles are known for their ability to form hydrogen bonds and participate in π-interactions, which are essential for molecular recognition in biological systems. The presence of this moiety in 1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole enhances its potential as a ligand in metalloenzyme inhibition or as a component in supramolecular assemblies.
Recent studies have explored the biological activity of 1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole and its derivatives. Researchers have reported that this compound exhibits promising anti-inflammatory properties by modulating key enzymes involved in inflammatory pathways. Additionally, its ability to inhibit certain kinases makes it a candidate for anti-cancer drug development.
In terms of material science applications, the unique electronic properties of 1-(2,4-Dichloropyridin-3-yldioxy).sulfonyl group make it a potential candidate for use in organic electronics. Its ability to undergo redox reactions suggests applications in batteries or photovoltaic devices.
The synthesis and characterization of 1-(2,4-Dichloropyridin-3-yldioxy).sulfonyl group have been documented in several peer-reviewed journals. These studies highlight the importance of stereochemistry and regioselectivity in achieving desired products during synthesis. Furthermore, computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of this compound.
In conclusion, 1-(2,4-Dichloropyridin-3-yldioxy).sulfonyl group (CAS No. 1445699–66–0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure offers opportunities for further chemical modifications and exploration into novel functionalities. As research continues to uncover its potential uses, this compound is poised to play a significant role in advancing both academic research and industrial innovations.
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